tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a piperidine ring
Mechanism of Action
Target of Action
The compound’s tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts. For example, carbonyl reductases have been shown to be effective in the biosynthesis of similar compounds, achieving high enantioselectivity and yield . The use of biocatalysts can also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate include:
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUOZRYHCWOEFS-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116879 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392473-89-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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